molecular formula C22H31NO14 B13829240 methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate

methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate

Cat. No.: B13829240
M. Wt: 536.5 g/mol
InChI Key: MFDZYSKLMAXHOV-UCWJTYEISA-N
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Description

Methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate is a complex organic compound characterized by multiple acetyl and acetyloxy groups. This compound is notable for its stereochemistry, which is indicated by the specific (4S,5R,6R) and (1S,2R) configurations. The presence of trideuterioacetyl groups further distinguishes it from other similar compounds.

Preparation Methods

The synthesis of methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the oxane ring, followed by the introduction of the acetyloxy and trideuterioacetyl groups through a series of acetylation reactions. Industrial production methods may involve the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The trideuterioacetyl groups can be reduced to form deuterated alcohols.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

Methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The acetyl and acetyloxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The trideuterioacetyl groups may also play a role in stabilizing the compound and enhancing its interactions with biological molecules.

Comparison with Similar Compounds

Compared to other similar compounds, methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate is unique due to its specific stereochemistry and the presence of trideuterioacetyl groups. Similar compounds include:

  • Methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-aminooxane-2-carboxylate
  • Methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-acetylaminooxane-2-carboxylate

These compounds share similar structural features but differ in the specific functional groups attached, which can influence their chemical properties and applications.

Properties

Molecular Formula

C22H31NO14

Molecular Weight

536.5 g/mol

IUPAC Name

methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate

InChI

InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22?/m0/s1/i1D3

InChI Key

MFDZYSKLMAXHOV-UCWJTYEISA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

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